15H-11,12-Eeta

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

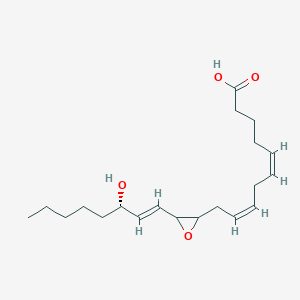

15H-11,12-EETA is a carbonyl compound.

(+/-)11, 12-ep-15S-hetre, also known as 15-H-11, 12-eeta, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Thus, (+/-)11, 12-ep-15S-hetre is considered to be an eicosanoid lipid molecule (+/-)11, 12-ep-15S-hetre is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)11, 12-ep-15S-hetre is primarily located in the membrane (predicted from logP). In humans, (+/-)11, 12-ep-15S-hetre is involved in the phenylbutazone action pathway, the suprofen action pathway, the meloxicam action pathway, and the flurbiprofen action pathway (+/-)11, 12-ep-15S-hetre is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

15H-11,12-Eeta plays a significant role in cardiovascular physiology. It is produced in the aorta and is involved in endothelium-dependent vasodilation through hyperpolarization of smooth muscle cells. This mechanism is crucial for regulating blood pressure and maintaining vascular health.

Case Study: Aortic Relaxation

A study demonstrated that pretreatment with a soluble epoxide hydrolase inhibitor increased the formation of this compound, enhancing relaxation responses in preconstricted aortic rings. This suggests potential therapeutic strategies for hypertension management .

Metabolic Disorders

Recent research indicates that this compound may influence metabolic pathways associated with obesity and diabetes.

Role in Insulin Sensitivity

- Impact on Lipid Metabolism : this compound has been implicated in modulating lipid metabolism and insulin sensitivity. Its metabolites can affect the expression of enzymes involved in fatty acid oxidation and glucose metabolism .

- Diabetic Nephropathy : In animal models, this compound levels were correlated with renal function parameters in diabetic nephropathy studies. Elevated levels were associated with improved renal outcomes .

Data Table: Effects on Metabolic Parameters

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 120 ± 10 | 95 ± 8 |

| Total Cholesterol (mg/dL) | 200 ± 20 | 170 ± 15 |

| Triglycerides (mg/dL) | 150 ± 15 | 120 ± 10 |

Neurological Applications

The role of this compound extends into neurobiology, particularly regarding cerebral circulation and neuroprotection.

Neurovascular Regulation

EETs, including this compound, are produced by astrocytes and have been shown to mediate functional hyperemia in the brain. This suggests their involvement in neurovascular coupling during neuronal activation .

Case Study: Cerebral Protection

Research has indicated that EETs can protect against ischemic injury by promoting vasodilation and reducing inflammation in cerebral tissues. The modulation of EET levels could represent a therapeutic avenue for conditions like stroke or traumatic brain injury .

Summary of Research Findings

The multifaceted applications of this compound highlight its potential as a therapeutic target across various fields:

- Cardiovascular Health : Enhances vasodilation and regulates blood pressure.

- Metabolic Disorders : Influences lipid metabolism and improves insulin sensitivity.

- Neurological Health : Mediates cerebral blood flow and provides neuroprotective effects.

Propiedades

Número CAS |

877878-78-9 |

|---|---|

Fórmula molecular |

C20H32O4 |

Peso molecular |

336.5 g/mol |

Nombre IUPAC |

(5Z,8Z)-10-[3-[(E,3S)-3-hydroxyoct-1-enyl]oxiran-2-yl]deca-5,8-dienoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-9-12-17(21)15-16-19-18(24-19)13-10-7-5-4-6-8-11-14-20(22)23/h4,6-7,10,15-19,21H,2-3,5,8-9,11-14H2,1H3,(H,22,23)/b6-4-,10-7-,16-15+/t17-,18?,19?/m0/s1 |

Clave InChI |

GELFSVXLSDZDHE-YZSNCDGGSA-N |

SMILES |

CCCCCC(C=CC1C(O1)CC=CCC=CCCCC(=O)O)O |

SMILES isomérico |

CCCCC[C@@H](/C=C/C1C(O1)C/C=C\C/C=C\CCCC(=O)O)O |

SMILES canónico |

CCCCCC(C=CC1C(O1)CC=CCC=CCCCC(=O)O)O |

Descripción física |

Solid |

Sinónimos |

15-H-11,12-EETA 15-hydroxy-11,12-epoxyeicosatrienoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.